molecular formula C10H18N2O B2615837 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 912764-09-1

1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No.: B2615837
CAS No.: 912764-09-1
M. Wt: 182.267
InChI Key: AEMWWKOGIPYPAJ-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-3,7-diazabicyclo[331]nonan-9-one is a bicyclic compound featuring a unique diazabicyclo[331]nonane framework This structure is notable for its rigidity and the presence of nitrogen atoms within the bicyclic system, which imparts distinct chemical and biological properties

Preparation Methods

The synthesis of 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one can be achieved through several synthetic routes. One common method involves the Mannich condensation reaction, where piperidones react with formaldehyde and primary amines under controlled conditions . This reaction typically proceeds under mild conditions and yields the desired bicyclic product with high specificity.

Industrial production methods may involve the optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis on a larger scale .

Chemical Reactions Analysis

1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include functionalized derivatives of the original compound .

Mechanism of Action

The mechanism by which 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one exerts its effects is primarily through its interaction with biological targets. The nitrogen atoms within the bicyclic system can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the observed biological effects .

Properties

IUPAC Name

1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-3-10-6-11-4-9(2,8(10)13)5-12-7-10/h11-12H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMWWKOGIPYPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CNCC(C1=O)(CNC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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